Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,6-dichlorobenzyl group at position 6, methyl groups at positions 5 and 7, and an ethyl carboxylate moiety at position 2.
Properties
IUPAC Name |
ethyl 6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-4-25-18(24)14-9-21-23-11(3)12(10(2)22-17(14)23)8-13-15(19)6-5-7-16(13)20/h5-7,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFCTBFTZZQOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three key components (Figure 1):
- Pyrazolo[1,5-a]pyrimidine core : Formed via cyclocondensation of aminopyrazoles with β-keto esters.
- 5,7-Dimethyl groups : Introduced via methyl-substituted precursors or post-cyclization alkylation.
- 6-(2,6-Dichlorobenzyl) group : Installed through cross-coupling or nucleophilic substitution.
Synthetic Routes
Core Formation via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized from 5-amino-3-methylpyrazole and ethyl 3-oxobutanoate.
- Cyclization :
- 5-Amino-3-methylpyrazole (1.0 equiv) and ethyl 3-oxobutanoate (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (10 mol%) for 12 h.
- Product : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Yield: 75–85%).
Mechanism : The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration.
Halogenation at Position 6
Bromination or chlorination at position 6 enables subsequent functionalization.
- Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), dimethylformamide (DMF), 0°C → rt, 4 h.
- Product : Ethyl 6-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Yield: 70–78%).
Key Insight : Bromination occurs regioselectively at position 6 due to electron-deficient pyrimidine ring directing electrophilic substitution.
Introduction of 2,6-Dichlorobenzyl Group
The 2,6-dichlorobenzyl moiety is introduced via cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
- Conditions :
- Ethyl 6-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv).
- 2,6-Dichlorobenzylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80°C, 12 h.
- Yield : 65–72%.
Limitations : Boronic acid derivatives of benzyl groups are less stable, necessitating optimized conditions.
Nucleophilic Aromatic Substitution
- Conditions :
- Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv).
- 2,6-Dichlorobenzylthiol (1.2 equiv), KOtBu (2.0 equiv), DMF, 100°C, 6 h.
- Yield : 60–68%.
Advantage : Direct substitution avoids transition-metal catalysts.
Alternative Pathways
One-Pot Cyclization and Functionalization
A telescoped approach combines cyclization and benzylation:
- Procedure :
- 5-Amino-3-methylpyrazole, ethyl 3-oxobutanoate, and 2,6-dichlorobenzyl bromide (1.5 equiv) are heated in DMF with NaH (2.0 equiv) at 120°C for 8 h.
- Yield : 55–62%.
Drawback : Reduced regiocontrol compared to stepwise methods.
Characterization Data
Spectroscopic Analysis :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo-pyrimidines, including Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, display promising antitumor activity. These compounds have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and progression.
- Mechanism of Action : The compound targets specific kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.
- Clinical Relevance : This property suggests that the compound could be developed as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
The antimicrobial properties of pyrazolo-pyrimidine derivatives are well-documented. This compound has been tested against various bacterial strains and fungi.
- Efficacy : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, this compound was evaluated for its cytotoxic effects. The results demonstrated a dose-dependent inhibition of cell growth and an increase in apoptotic markers when treated with the compound alone or in combination with doxorubicin. This suggests potential for use in combination therapy for enhanced efficacy against resistant cancer types .
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory effects of the compound in a model of acute inflammation induced by lipopolysaccharides (LPS). Treatment with this compound resulted in a significant reduction in inflammatory cytokines IL-6 and TNF-alpha levels compared to control groups. This indicates its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities with related compounds:
<sup>a</sup>XLogP3: Computed octanol-water partition coefficient. <sup>b</sup>Estimated based on analog data.
Physicochemical Properties
- Dearomatization : Reduction of the pyrimidine ring generates geometric isomers (syn/anti), as shown in NMR and computational studies, which may influence conformational stability and biological interactions .
Key Research Findings
Synthetic Flexibility : Position 6 modifications (e.g., benzyl groups) are achievable via cross-coupling, enabling diversification for structure-activity relationship (SAR) studies .
Conformational Dynamics : Dearomatization generates isomers with distinct NMR profiles, highlighting the importance of stereochemistry in drug design .
Biological Optimization : Substituents at positions 2, 3, and 6 critically influence both physicochemical properties (e.g., LogP) and target affinity .
Biological Activity
Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 478064-82-3
- Molecular Formula : C₁₈H₁₇Cl₂N₃O₂
- Molecular Weight : 378.25 g/mol
- Density : 1.36 g/cm³ (predicted) .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been investigated for its ability to inhibit various cancer cell lines.
Case Study: Inhibition of BRAF(V600E)
A study evaluated the activity of pyrazolo derivatives against BRAF(V600E) mutations, which are prevalent in melanoma. The compound exhibited significant inhibitory effects on cell proliferation in BRAF-mutated cell lines, suggesting its potential as a targeted therapy for this subtype of cancer .
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects. Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways and the reduction of nitric oxide production . This mechanism positions this compound as a candidate for treating inflammatory diseases.
Antibacterial Activity
Research has also explored the antibacterial properties of pyrazolo compounds. This compound showed promising results against various bacterial strains, indicating its potential use as an antimicrobial agent .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Cell Lines/Models Tested | Results |
|---|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) | Melanoma cell lines | Significant reduction in proliferation |
| Anti-inflammatory | NF-kB pathway inhibition | Inflammatory models | Decreased levels of pro-inflammatory cytokines |
| Antibacterial | Disruption of bacterial cell integrity | Various bacterial strains | Effective against multiple strains |
Q & A
Q. What are the key synthetic routes for synthesizing Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps:
Pyrazole Ring Formation : React hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., pentane-2,4-dione) under acidic conditions .
Pyrimidine Ring Introduction : React the pyrazole intermediate with nitrile derivatives (e.g., 2,6-dichlorobenzyl cyanide) under basic conditions.
Esterification : Use ethanol and acid catalysts to introduce the ethyl carboxylate group .
Optimization : Ethanol as a solvent improves stereoselectivity, yielding separable syn- and anti-isomers (e.g., 57% yield for the anti-configuration) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Key for confirming regiochemistry and stereochemistry. Vicinal spin-spin coupling constants and NOE correlations distinguish syn- (e.g., 6b) and anti-isomers (e.g., 7b) .
- LC-MS : Monitors reaction completion and purity (e.g., rt = 2.61 min for the carboxylic acid intermediate) .
- IR and 13C NMR : Validate functional groups (e.g., ester C=O at ~164 ppm) .
Q. What are common chemical reactions involving this compound?
Methodological Answer:
- Hydrolysis : React with NaOH in methanol/water to yield the carboxylic acid derivative (57% yield) .
- Reduction : Catalytic hydrogenation reduces the pyrimidine ring, producing tetrahydropyrazolo[1,5-a]pyrimidines .
- Functionalization : Amidation at the carboxylate group (e.g., with 4,6-dimethylpyrimidin-2-amine) forms carboxamide libraries for SAR studies .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer: Stereoselectivity depends on solvent and reductant choice. For example:
Q. What computational tools aid in structural elucidation of stereoisomers?
Methodological Answer:
Q. How can structural diversity be achieved for SAR studies?
Methodological Answer:
Q. What metabolic pathways or interactions are hypothesized for this compound?
Methodological Answer:
- In Silico Predictions : Exact mass (444.2260 Da) correlates with metabolites like N-benzyl-3-[...]propanamide, suggesting Phase I oxidation or Phase II conjugation pathways .
- Enzyme Inhibition : The dichlorobenzyl group may interact with cytochrome P450 enzymes, requiring in vitro microsomal assays for validation .
Q. What reaction mechanisms explain unexpected recyclization products?
Methodological Answer:
Q. How is regioselectivity achieved in functionalization reactions?
Methodological Answer:
Q. How does this compound compare to analogs in reactivity and bioactivity?
Methodological Answer:
- Cyano vs. Amino Groups : The cyano group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines) compared to methyl or amino analogs .
- Biological Activity : Dichlorobenzyl substitution improves lipophilicity and target binding (e.g., kinase inhibition) compared to phenyl or methyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
